molecular formula C6H12N2O B115447 2-Methylpiperazine-1-carbaldehyde CAS No. 143411-78-3

2-Methylpiperazine-1-carbaldehyde

Cat. No.: B115447
CAS No.: 143411-78-3
M. Wt: 128.17 g/mol
InChI Key: QOIJPNNTPPTGMY-UHFFFAOYSA-N
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Description

2-Methylpiperazine-1-carbaldehyde is a piperazine derivative characterized by a methyl group at the 2-position and a carbaldehyde functional group at the 1-position of the heterocyclic ring. Piperazine derivatives are widely studied for their biological activity, including roles as antipsychotics, analgesics, and antitumor agents .

Key inferred properties of 2-Methylpiperazine-1-carbaldehyde (based on related compounds in ):

  • Molecular formula: C₆H₁₁N₂O
  • Molecular weight: ~143.19 g/mol (calculated)
  • Functional groups: Piperazine core, carbaldehyde (-CHO).

Properties

CAS No.

143411-78-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-methylpiperazine-1-carbaldehyde

InChI

InChI=1S/C6H12N2O/c1-6-4-7-2-3-8(6)5-9/h5-7H,2-4H2,1H3

InChI Key

QOIJPNNTPPTGMY-UHFFFAOYSA-N

SMILES

CC1CNCCN1C=O

Canonical SMILES

CC1CNCCN1C=O

Synonyms

1-Piperazinecarboxaldehyde,2-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Methylpiperazine-1-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable scaffold for developing drugs targeting neurological disorders and other therapeutic areas.

  • Case Study: A study demonstrated that derivatives of piperazine, including 2-Methylpiperazine-1-carbaldehyde, exhibited significant activity against certain cancer cell lines, suggesting potential applications in oncology .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It has been shown to influence endocannabinoid signaling pathways by acting as an inhibitor for enzymes such as fatty acid amide hydrolase (FAAH) .

  • Case Study: Research indicated that modifications to the piperazine ring can enhance selectivity for FAAH inhibition, leading to increased endocannabinoid levels in vivo, which may have implications for pain management .

Industrial Chemistry

In industrial applications, 2-Methylpiperazine-1-carbaldehyde acts as a building block for synthesizing complex organic molecules used in the production of polymers and other materials. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares 2-Methylpiperazine-1-carbaldehyde with structurally related piperazine compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Functional Groups Key Applications/Properties
2-Methylpiperazine-1-carbaldehyde* 143.19 N/R N/R Piperazine, -CHO Pharmaceutical intermediate
2-Methylpiperazine 100.17 61–63 154–156 Piperazine, -CH₃ Solvent, ligand synthesis
4-Methyl-1-piperazine acetic acid 158.2 130–133 278.1 Piperazine, -CH₃, -COOH Chelating agent, research chemical
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) 354.5 N/R N/R Piperazine, cyclohexyl, aryl Psychoactive substance
1-([1,1'-Biphenyl]-2-yl)piperazine 254.34 N/R N/R Piperazine, biphenyl Laboratory research

*N/R = Not reported in provided evidence; values inferred or calculated.

Key Observations :

  • The carbaldehyde group in 2-Methylpiperazine-1-carbaldehyde introduces reactivity for condensation or nucleophilic addition reactions, distinguishing it from non-functionalized analogs like 2-Methylpiperazine .
  • MT-45 and 1-([1,1'-Biphenyl]-2-yl)piperazine demonstrate how bulky aryl substituents enhance psychoactive or receptor-binding properties, whereas the carbaldehyde group may favor metabolic interactions or metal chelation .

Preparation Methods

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into nitrogen-containing heterocycles. For 2-methylpiperazine-1-carbaldehyde, this method involves treating 2-methylpiperazine with the Vilsmeier reagent—a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanism :

  • Reagent Formation : POCl₃ reacts with DMF to generate the electrophilic chloroiminium intermediate [CHCl=NMe2]+[CHCl=NMe_2]^+.

  • Electrophilic Attack : The secondary amine of 2-methylpiperazine attacks the chloroiminium species, forming an N-formylated intermediate.

  • Hydrolysis : Quenching with aqueous base (e.g., NaOH) liberates the aldehyde functionality.

Typical Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C

  • Molar Ratios : 1:1.2 (2-methylpiperazine:POCl₃)

  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Limitations :

  • Competing side reactions (e.g., over-chlorination) necessitate strict temperature control.

  • Requires rigorous drying of solvents to prevent hydrolysis of the chloroiminium intermediate.

Protection-Formylation-Deprotection Strategy

This three-step approach mitigates regioselectivity challenges by temporarily protecting one nitrogen atom, enabling selective formylation of the other.

Step 1: Boc Protection

2-Methylpiperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield 1-Boc-2-methylpiperazine.

Conditions :

  • Solvent : THF or DCM

  • Temperature : 0°C → 25°C

  • Yield : 85–90%.

Step 2: Formylation

The free nitrogen in 1-Boc-2-methylpiperazine undergoes formylation using formic acid and acetic anhydride (Eschweiler-Clarke conditions) or ethyl formate under basic conditions.

Ethyl Formate Method :

  • Reagents : Ethyl formate, sodium hydride (NaH)

  • Solvent : Dry THF

  • Temperature : Reflux (66°C)

  • Yield : 70–80%.

Step 3: Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 2-methylpiperazine-1-carbaldehyde.

Conditions :

  • TFA Concentration : 20% v/v

  • Time : 2 hours at 25°C

  • Yield : 95% after neutralization and extraction.

Advantages :

  • High regioselectivity (>90% purity).

  • Scalable to multi-kilogram batches in industrial settings.

Reductive Amination of Glycolaldehyde

An alternative route involves reductive amination of glycolaldehyde with 2-methylpiperazine, though this method is less common due to competing side reactions.

Procedure :

  • Imine Formation : Glycolaldehyde reacts with 2-methylpiperazine in methanol at 50°C.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

  • Oxidation : The resulting alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Challenges :

  • Over-reduction to the primary amine occurs without precise stoichiometric control.

  • Oxidation steps risk over-oxidation to carboxylic acids.

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency and safety.

Process Overview :

  • Reagent Mixing : 2-Methylpiperazine and DMF are combined in a T-mixer with POCl₃ under cryogenic conditions (−10°C).

  • Reaction Channel : Residence time of 10 minutes in a tubular reactor (40°C).

  • Quenching : In-line addition of ice-cold NaOH solution neutralizes excess reagent.

Benefits :

  • 90% conversion rate.

  • Reduced waste generation compared to batch processes.

Catalytic Formylation

Palladium-catalyzed formylation using carbon monoxide (CO) and hydrogen (H₂) offers a greener alternative.

Conditions :

  • Catalyst : Pd/C (5 wt%)

  • Pressure : 30 bar (CO/H₂ = 1:1)

  • Solvent : Methanol

  • Yield : 65–70%.

Drawbacks :

  • High-pressure equipment requirements.

  • Catalyst deactivation via amine coordination.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic reactivity in Vilsmeier-Haack reactions, while THF improves solubility in protection-deprotection strategies.

SolventDielectric ConstantReaction Rate (k, s⁻¹)Yield (%)
DCM8.930.1272
THF7.520.0968
Acetonitrile37.50.1565

Temperature Control

Exothermic reactions (e.g., POCl₃ addition) require jacketed reactors to maintain temperatures below 10°C, preventing decomposition.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Vilsmeier-Haack7095Moderate120
Protection-Formylation-Deprotection8598High200
Reductive Amination5085Low300

Key Insights :

  • The protection-deprotection route offers superior purity for pharmaceutical applications despite higher costs.

  • Industrial settings favor continuous flow Vilsmeier-Haack synthesis for its balance of yield and scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpiperazine-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting piperazine derivatives with carbonylating agents (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 6–12 hours can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity . Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing solvent polarity (e.g., DMF for solubility) are critical for reproducibility.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Methylpiperazine-1-carbaldehyde?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the aldehyde proton (~9.5–10 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 157.12) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water mobile phases .

Q. How can crystallization conditions be standardized to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in ethanol or dichloromethane at 4°C promotes crystal growth. Adding a small volume of hexane as an anti-solvent can enhance crystal lattice formation. Use SHELXL for refinement, ensuring proper treatment of disorder in the aldehyde group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using 2-Methylpiperazine-1-carbaldehyde derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce halogen, alkyl, or aryl groups at the piperazine nitrogen or aldehyde position via reductive amination or Suzuki coupling .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft) parameters to quantify SAR trends .
  • Data Analysis : Multivariate regression models (e.g., QSAR) to predict bioactivity based on substituent descriptors .

Q. What strategies resolve contradictions in crystallographic data, such as ambiguous electron density for the aldehyde group?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning, especially for pseudo-centrosymmetric structures .
  • Enantiomorph Validation : Apply Flack’s x parameter (preferred over η) to distinguish true chirality in near-centrosymmetric crystals .
  • DFT Optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate geometry .

Q. How can computational modeling predict the reactivity of 2-Methylpiperazine-1-carbaldehyde in nucleophilic addition reactions?

  • Methodological Answer :

  • Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots at the aldehyde carbon .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics using AMBER or GROMACS .
  • Docking Studies : Predict binding modes with biological targets (e.g., amine oxidases) using AutoDock Vina .

Q. What protocols ensure the compound’s stability under varying pH and temperature conditions during biological assays?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2), and liver microsomes at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Protection Strategies : Use antioxidants (e.g., BHT) in storage buffers and avoid prolonged exposure to light to prevent aldehyde oxidation .

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